molecular formula C13H10N2O3 B6386697 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid CAS No. 1261953-69-8

2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386697
CAS No.: 1261953-69-8
M. Wt: 242.23 g/mol
InChI Key: FCUVUEGQLWFVJO-UHFFFAOYSA-N
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Description

2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-formylphenylboronic acid with 2-amino-5-bromopyridine-4-carboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-Amino-5-(3-carboxyphenyl)pyridine-4-carboxylic acid.

    Reduction: 2-Amino-5-(3-hydroxymethylphenyl)pyridine-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Similar in structure but contains a fluorine atom instead of a formyl group.

    2-Amino-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid: Contains a hydroxyl group instead of a formyl group.

    2-Amino-5-(3-methylphenyl)pyridine-4-carboxylic acid: Contains a methyl group instead of a formyl group

Uniqueness

2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both an amino group and a formyl group on the aromatic ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The formyl group provides a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-5-(3-formylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-2-8(4-9)7-16/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUVUEGQLWFVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687024
Record name 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-69-8
Record name 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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